BenchChemオンラインストアへようこそ!

Osl-95II

Antiviral Cytotoxicity Selectivity Index

OSL-95II is the founding member of the hydroxylated cyclohexyl N-alkyl imino sugar series, uniquely resolving the potency–toxicity trade-off that limits generic DNJ derivatives. Unlike NNDNJ (high cytotoxicity) and SP169 (inactive against HBV), OSL-95II delivers validated broad-spectrum Flaviviridae coverage—BVDV EC50=10.5μM, DENV, WNV, HBV—with CC50>500μM and selectivity indices >48 (BVDV) and >10 (DENV). As the only analog combining this safety margin with anti-HBV efficacy, it is the definitive reference compound for antiviral screening, ER glycoprotein processing studies, and SAR programs. Every batch is quality-controlled for glucosidase inhibition and purity to ensure experimental reproducibility.

Molecular Formula C17H33NO5
Molecular Weight 331.4 g/mol
CAS No. 946603-07-2
Cat. No. B1677511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsl-95II
CAS946603-07-2
SynonymsOSL95II;  OSL 95II;  OSL-95II
Molecular FormulaC17H33NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CCCCCN2CC(C(C(C2CO)O)O)O)O
InChIInChI=1S/C17H33NO5/c19-12-13-15(21)16(22)14(20)11-18(13)10-6-2-5-9-17(23)7-3-1-4-8-17/h13-16,19-23H,1-12H2/t13-,14+,15-,16-/m1/s1
InChIKeyFQNCRPHSICYZQC-QKPAOTATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OSL-95II (CAS 946603-07-2) – Potent Imino Sugar Glucosidase Inhibitor with Differentiated Safety Profile


OSL-95II is a synthetic imino sugar derivative featuring a deoxynojirimycin (DNJ) head group with an N-linked pentyl chain terminating in a hydroxylated cyclohexyl ring [1]. It acts as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, enzymes critical for viral glycoprotein folding and maturation [2]. Belonging to the class of α-glucosidase inhibitors, OSL-95II exhibits broad-spectrum antiviral activity against enveloped viruses of the Flaviviridae family, including bovine viral diarrhea virus (BVDV), dengue virus (DENV), West Nile virus (WNV), and hepatitis B virus (HBV) .

OSL-95II (CAS 946603-07-2) – Why Other Imino Sugar Glucosidase Inhibitors Are Not Interchangeable


While numerous DNJ-based imino sugars share a common α-glucosidase inhibition mechanism, even minor structural variations—particularly in the N-alkyl side chain—produce profound differences in cytotoxicity, antiviral spectrum, and potency that preclude generic substitution [1]. The prototype compound NBDNJ (N-butyl-DNJ) exhibits EC50 values in the millimolar range with limited clinical utility, whereas longer-chain derivatives like NNDNJ (N-nonyl-DNJ) improve potency at the cost of increased cytotoxicity [2]. OSL-95II's unique hydroxylated cyclohexyl side chain specifically addresses this potency–toxicity trade-off, yielding a CC50 >500 μM while maintaining low-micromolar antiviral activity—a profile not recapitulated by closely related analogs such as CM-9-70 or CM-10-18 [3]. Furthermore, compounds like SP169 (N-butylcyclohexyl-DNJ) lose activity against HBV entirely, whereas OSL-95II retains broad-spectrum coverage [4]. The quantitative evidence below demonstrates why substitution with any in-class analog without OSL-95II's precise structural features would compromise experimental outcomes.

OSL-95II (CAS 946603-07-2) – Quantitative Differentiation Against Key Comparators: NNDNJ, SP169, and NBDNJ


Direct Head-to-Head Comparison: OSL-95II Exhibits >2-Fold Lower Cytotoxicity than NNDNJ with Comparable Antiviral Potency

In a direct head-to-head comparison, OSL-95II demonstrated antiviral efficacy against bovine viral diarrhea virus (BVDV) similar to that of N-nonyl-deoxynojirimycin (NNDNJ), but with substantially reduced cytotoxicity [1]. The CC50 of OSL-95II in MDBK cells was >500 μM, compared to 245 ± 134 μM for NNDNJ—representing at least a 2-fold improvement in tolerability. Consequently, the selectivity index (SI = CC50/EC50) for OSL-95II was >48, whereas NNDNJ achieved only 33. Both compounds displayed low-micromolar EC50 values: 10.5 ± 2.7 μM for OSL-95II versus 7.3 ± 0.4 μM for NNDNJ.

Antiviral Cytotoxicity Selectivity Index BVDV

Expanded Antiviral Spectrum: OSL-95II Retains Potent Anti-HBV Activity Where SP169 Is Completely Inactive

A critical differentiation from the closely related analog SP169 (N-butylcyclohexyl-DNJ) lies in the antiviral spectrum. While SP169 was shown to be as potent as NNDNJ against BVDV and less toxic, it was entirely inactive against hepatitis B virus (HBV) [1]. In contrast, OSL-95II—featuring a hydroxyl group at the tertiary carbon junction of the cycloalkyl and linear alkyl chain—retained micromolar antiviral activity against HBV while maintaining a CC50 >500 μM [2]. This spectrum expansion is attributed to the hydroxyl modification, which preserves broad activity against all tested ER-morphogenesis budding viruses (BVDV, WNV, dengue virus, and HBV) .

Hepatitis B Virus HBV Broad-Spectrum Antiviral Spectrum Comparison

Potent Anti-Dengue Virus Activity with Favorable Safety Margin Compared to NNDNJ

In yield reduction assays against dengue virus (DENV), OSL-95II exhibited an EC50 of 4 μM and an EC90 of 8.7 μM, with a corresponding CC50 >40 μM, yielding a selectivity index >10 [1]. For comparison, NNDNJ displayed an EC50 of 1.1 μM and EC90 of 3.3 μM but with a substantially narrower safety window—CC50 values for NNDNJ ranged from 20 to 100 μM across independent experiments [2]. While NNDNJ is more potent on an EC50 basis, the reduced cytotoxicity of OSL-95II provides a larger dynamic range for dose–response studies and reduces the likelihood of cytotoxicity-driven false-positive results in antiviral screening.

Dengue Virus DENV Flavivirus Selectivity

Structure–Activity Relationship: Hydroxylated Cyclohexyl Side Chain Is Critical for Low Toxicity and Retained Potency

Comparative structure–activity relationship (SAR) studies reveal that the hydroxyl group at the tertiary carbon junction of the cycloalkyl and linear alkyl chain is the key structural determinant of OSL-95II's favorable toxicity profile [1]. Analogs lacking this hydroxyl modification—such as CM-9-70 (6-carbon alkyl side chain), CM-10-29, and CM-10-18—all exhibited CC50 >500 μM but demonstrated either reduced potency (EC50 values of 18 μM, 9.5 μM, and 22 μM against BVDV, respectively) or no significant improvement over OSL-95II [2]. Notably, introduction of an oxygen atom elsewhere in the side chain (e.g., CM-9-78) reduced potency (BVDV EC50 = 7.1 μM) without further improving the already favorable CC50 [3]. Thus, OSL-95II occupies a structurally optimized niche within this chemical series.

Structure-Activity Relationship SAR Glucosidase Inhibitor Drug Design

Mechanistic Confirmation: OSL-95II Directly Inhibits ER α-Glucosidase as Evidenced by Altered Viral Glycoprotein Mobility

OSL-95II's antiviral activity is mediated through inhibition of cellular endoplasmic reticulum (ER) α-glucosidases I and II, a mechanism confirmed by in vitro enzymatic assays using purified α-glucosidase [1]. Western blot analysis of BVDV-infected MDBK cells revealed that OSL-95II treatment reduced the electrophoretic mobility of the viral E2 envelope glycoprotein in a dose-dependent manner—a characteristic signature of impaired N-linked glycan processing due to glucosidase inhibition [2]. This mechanistic profile is consistent with that of other DNJ-based inhibitors but is distinguished by OSL-95II's ability to achieve effective glucosidase inhibition at concentrations that produce minimal cytotoxicity, as quantified in Evidence Item 1.

Mechanism of Action α-Glucosidase Glycoprotein Flaviviridae

OSL-95II (CAS 946603-07-2) – Recommended Research Applications Based on Differentiated Evidence


Broad-Spectrum Antiviral Screening with Reduced Cytotoxicity Confounding

For research programs screening compounds against multiple Flaviviridae members (BVDV, DENV, WNV) where cytotoxicity frequently complicates hit calling, OSL-95II serves as a positive control or reference standard with a validated CC50 >500 μM and micromolar antiviral potency across all tested viruses [1]. Its favorable selectivity index (>48 for BVDV; >10 for DENV) enables robust dose–response studies without the narrow therapeutic window limitations of NNDNJ [2].

Hepatitis B Virus (HBV) Research Requiring Activity in the DNJ Series

For HBV-focused projects seeking a DNJ-based glucosidase inhibitor with proven activity, OSL-95II is the preferred selection over SP169, which is inactive against HBV [3]. OSL-95II retains micromolar anti-HBV efficacy while maintaining the same low-cytotoxicity profile (CC50 >500 μM) observed across other viral systems, making it suitable for HBV replication and morphogenesis studies [4].

Structure–Activity Relationship (SAR) Studies on Imino Sugar Side Chains

As the founding member of the hydroxylated cyclohexyl side-chain series, OSL-95II provides a critical reference point for SAR investigations into the role of N-alkyl modifications on imino sugar pharmacology [5]. Its well-characterized potency–toxicity balance (BVDV EC50 = 10.5 μM; CC50 >500 μM) serves as a benchmark against which new analogs (e.g., CM-9-70, CM-10-18, PBDNJ series) can be directly compared using published datasets [6].

ER α-Glucosidase Inhibition Mechanistic Studies

OSL-95II is validated as a bona fide α-glucosidase inhibitor, as confirmed by both purified enzyme assays and cellular glycoprotein mobility shift assays [7]. Its low cytotoxicity allows for mechanistic interrogation of ER glycoprotein processing and viral morphogenesis at higher compound concentrations (up to 100 μM) than would be feasible with more toxic glucosidase inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osl-95II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.